molecular formula C19H16N4O3S B2717377 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 902252-94-2

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Cat. No.: B2717377
CAS No.: 902252-94-2
M. Wt: 380.42
InChI Key: MCPJGATYPULKND-UHFFFAOYSA-N
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Description

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

The compound 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid represents a novel derivative of the 1,3,4-oxadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The chemical structure is characterized by the presence of a 1,3,4-oxadiazole ring fused with a benzo[d]imidazole moiety and a thioacetic acid group. The presence of the p-tolyl group enhances its lipophilicity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, a study evaluated various derivatives against multiple cancer cell lines (A549, MCF-7, HepG2, C6, and HeLa) using the MTT assay. The results indicated that compounds similar to This compound exhibited significant cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA5495.0
Compound BMCF-76.7
Compound CHepG23.8
Target Compound HeLa<5.0

The mechanism through which these compounds exert their anticancer effects involves several pathways:

  • Inhibition of Enzymes: Many oxadiazole derivatives inhibit critical enzymes such as thymidylate synthase , which is vital for DNA synthesis in cancer cells .
  • Targeting Kinases: Compounds have shown efficacy in targeting various kinases involved in cell proliferation and survival .

Molecular docking studies have provided insights into binding interactions with these enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives exhibit notable antimicrobial activity . Research has demonstrated their effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives indicate their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound DE. coli125
Compound ES. aureus75
Target Compound P. aeruginosa<150

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are also noteworthy. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have focused on specific derivatives similar to This compound :

  • A study demonstrated significant inhibition of tumor growth in xenograft models treated with related compounds.
  • Clinical trials assessing the safety and efficacy of oxadiazole-based drugs are underway, with preliminary results indicating promising outcomes for patients with resistant cancers.

Properties

IUPAC Name

2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPJGATYPULKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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